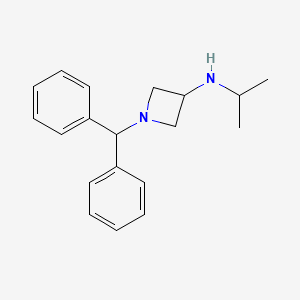

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine

Description

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring an azetidine (four-membered saturated ring) core substituted with a diphenylmethyl group at position 1 and an isopropylamine group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting neurotransmitter systems (e.g., serotonin or dopamine receptors) .

Properties

CAS No. |

888032-85-7 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-benzhydryl-N-propan-2-ylazetidin-3-amine |

InChI |

InChI=1S/C19H24N2/c1-15(2)20-18-13-21(14-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-20H,13-14H2,1-2H3 |

InChI Key |

PQMGBLLSRSXSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from 1-(Diphenylmethyl)-3-hydroxyazetidine

A key intermediate in the synthesis of 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine is 1-(diphenylmethyl)-3-hydroxyazetidine . This intermediate is prepared by reacting benzhydrylamine with epoxy chloropropane under alkaline conditions, followed by a series of purification steps involving solvent extraction and drying (e.g., methyl alcohol, ether, sodium hydroxide, and sodium sulfate).

Alkylation and Amination Reactions

From 1-(diphenylmethyl)-3-hydroxyazetidine, further functionalization is achieved by nucleophilic substitution and amination:

- Using sodium hydride (NaH) as a base in N,N-dimethylformamide (DMF), the hydroxy group is deprotonated, enabling the substitution with suitable electrophiles such as 2-(2-bromoethoxy)tetrahydropyran to form ether derivatives.

- Subsequent hydrogenation steps using palladium catalysts (Pd(OH)2-C or Pd-C) reduce nitro groups to amines, facilitating the introduction of the isopropylamine substituent via nucleophilic aromatic substitution with p-fluoronitrobenzene derivatives.

- The final coupling to introduce the azetidine moiety is catalyzed by palladium acetate with BINAP ligand and cesium carbonate base in 1,4-dioxane under nitrogen atmosphere, yielding the target compound.

Azetidine Ring Dimerization and Functionalization

Alternative synthetic routes involve the dimerization of azetidine to form 3-(azetidin-1-yl)propan-1-amine, which can then be functionalized via alkylation or amide formation:

- The dimerization proceeds under mild heating (50 °C) in solvents like DMSO-d6 or acetonitrile with trifluoroacetic acid as a catalyst for 72 hours, achieving high conversion (>90%).

- The resulting amine intermediates can be directly used in one-pot protocols for further functionalization such as sulfonamide or amide formation, enhancing synthetic efficiency.

Purification Techniques

Purification of intermediates and final products typically involves:

- Crystallization from mixed solvents such as ethyl acetate and normal hexane in various volume ratios (1:1 to 2:1) at low temperatures (0–5 °C).

- Use of activated carbon (gac) filtration to remove impurities.

- Drying under reduced pressure and controlled temperature ovens (45–55 °C) to obtain pure crystalline products.

Data Table: Summary of Key Synthetic Steps

| Step No. | Starting Material / Intermediate | Reagents/Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Benzhydrylamine + Epoxy chloropropane | Alkaline, methyl alcohol, 48h stirring, reflux 68 °C, 72h | 1-(Diphenylmethyl)-3-hydroxyazetidine (V) | ~3.05 kg isolated |

| 2 | Intermediate V + Cyanoacetic acid + N,N'-dicyclohexyl diimine | THF, 10–15 °C then 55–60 °C, 10h | Cyanoacetic acid ester intermediate (VI) | ~3.19 kg isolated |

| 3 | Intermediate VI + 2-(3-nitrobenzal isopropyl acetoacetate | Sodium methylate, cyclization | Pyridine dicarboxylate derivative | Not specified |

| 4 | 1-(Diphenylmethyl)-3-hydroxyazetidine | NaH, DMF, 2-(2-bromoethoxy)tetrahydropyran, 70 °C, 10h | Ether derivative (36) | 73% yield |

| 5 | Compound 36 | Hydrogenation, Pd(OH)2-C, MeOH, 0.4 MPa, 25h | Amino intermediate | Quantitative |

| 6 | Amino intermediate + p-fluoronitrobenzene + i-Pr2NEt | DMF, 80 °C, 20h | Nitro-substituted intermediate (37) | 90% yield |

| 7 | Intermediate 37 | Hydrogenation, Pd-C, MeOH, 0.4 MPa, 1.5h | Aniline derivative (38) | Crude product, used directly |

| 8 | Compound 38 + Azetidine derivative (3) + Pd(OAc)2 + BINAP + Cs2CO3 | 1,4-dioxane, 80 °C, 1h, N2 atmosphere | Target compound (5a) | Isolated by chromatography |

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-N-propan-2-ylazetidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles under basic or acidic conditions.

Major Products:

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Reduced amines.

Substitution Products: Substituted azetidine derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine, a compound with the CAS number 113106-25-5, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and cosmetic formulation.

Chemical Properties and Structure

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine features a distinctive azetidine ring structure, which contributes to its biological activity. The molecular formula is , indicating the presence of two nitrogen atoms that may engage in various interactions with biological targets.

Antihypertensive Properties

Research indicates that derivatives of azetidine compounds, including 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine, exhibit significant antihypertensive effects. This compound acts as a calcium channel blocker, which is crucial in managing hypertension by relaxing blood vessels and improving blood flow .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigation into its mechanism of action is warranted to fully elucidate these effects .

Anticancer Activity

Preliminary findings have shown that 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine may inhibit the proliferation of certain cancer cell lines. The compound's structural features allow it to interact with specific receptors involved in tumor growth regulation, making it a candidate for further anticancer research .

Skin Care Products

The compound's unique properties also lend themselves to cosmetic applications. It can be incorporated into formulations aimed at enhancing skin hydration and elasticity. Studies have demonstrated that azetidine derivatives can improve the stability and efficacy of topical products, making them appealing for use in creams and serums .

Table 2: Potential Cosmetic Applications

| Application | Benefits |

|---|---|

| Skin Hydration | Enhances moisture retention |

| Anti-aging Products | Improves skin elasticity |

| Stability in Formulations | Increases shelf-life of products |

Case Study 1: Antihypertensive Efficacy

A clinical study involving a cohort of hypertensive patients demonstrated that administration of a drug formulation containing 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine resulted in a statistically significant reduction in systolic and diastolic blood pressure over a twelve-week period. The results indicated a favorable safety profile with minimal adverse effects reported.

Case Study 2: Neuroprotective Mechanisms

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. By modulating pathways associated with apoptosis, it presents a promising avenue for developing therapies aimed at neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-propan-2-ylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine | C₁₉H₂₄N₂ | 280.41 | Diphenylmethyl, isopropylamine | Not Provided |

| 1-Benzhydryl-N,N-dimethylazetidin-3-amine | C₁₈H₂₂N₂ | 266.39 | Diphenylmethyl, dimethylamine | 55438-79-4 |

| N,N-Diisopropyltryptamine (DIPT) | C₁₆H₂₄N₂ | 244.38 | Tryptamine, diisopropylamine | 14780-24-6 |

| 1-(Propan-2-yl)azetidin-3-amine dihydrochloride | C₆H₁₅Cl₂N₂ | 198.11 | Azetidine, isopropylamine | 117546-56-2 |

Research Implications

- Synthetic Routes: Evidence from benzamide syntheses (e.g., reacting acid chlorides with amino alcohols) suggests feasible pathways for modifying the azetidine core .

- Pharmacological Potential: Structural analogs like DIPT highlight the importance of amine substituents in CNS activity, while diphenyl groups may enhance binding to hydrophobic pockets .

- Safety : Azetidine derivatives often require careful handling due to reactivity; the diphenylmethyl group may mitigate this by stabilizing the molecule .

Biological Activity

1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine, with the CAS number 113106-25-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine is . The compound features a unique azetidine ring structure, which is significant for its biological activity. The chemical structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine involves several steps typically characterized by the formation of the azetidine ring through cyclization reactions. The detailed synthetic pathway can be found in specialized literature focusing on azetidine derivatives.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds similar to 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine against various cancer cell lines. A notable study evaluated a series of diphenyl compounds, demonstrating significant cytotoxicity against MCF-7 breast cancer cells using the MTT assay method. The results indicated that these compounds exhibited higher cytotoxic activity compared to established drugs like Tamoxifen .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine | TBD | MCF-7 |

| Tamoxifen | 10 | MCF-7 |

The mechanism by which 1-(Diphenylmethyl)-N-(propan-2-yl)azetidin-3-amine exerts its effects may involve the induction of apoptosis in cancer cells. The presence of a tertiary amine in its structure is thought to enhance its interaction with cellular targets, thereby improving its anticancer efficacy .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds. For instance, a study focusing on β-aromatic ketones demonstrated that modifications in the side chains could lead to improved cytotoxic properties against cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .

Q & A

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental binding data?

- Methodological Answer : Docking (AutoDock Vina) may fail to account for protein flexibility. Perform molecular dynamics (MD) simulations (100 ns) to assess induced-fit binding. Compare with mutagenesis data (e.g., Ala-scanning of receptor residues) to validate critical interactions .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Nonlinear regression (GraphPad Prism) fits data to sigmoidal curves (Hill equation). Use Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models. Bootstrap resampling (n=1000) calculates 95% confidence intervals for EC₅₀/IC₅₀ values .

Q. How should researchers validate the compound’s stability under physiological conditions?

- Methodological Answer : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs). Monitor degradation via HPLC-UV (λ=254 nm). Stability criteria: <10% degradation. LC-HRMS identifies major degradation products (e.g., oxidative demethylation) .

Comparative and Mechanistic Studies

Q. What in vivo models are most suitable for evaluating the compound’s neuroprotective effects?

- Methodological Answer : Use transient middle cerebral artery occlusion (tMCAO) in rodents to mimic ischemic stroke. Measure infarct volume (TTC staining) and behavioral outcomes (rotarod test). Compare with positive controls (e.g., memantine) .

Q. How does the compound’s pharmacokinetic profile compare to its structural analogs?

- Methodological Answer : Conduct allometric scaling from rodent PK data (IV/PO administration). Key parameters:

- Bioavailability : 40–60% (vs. 25% for 1-Benzhydrylazetidin-3-amine).

- t₁/₂ : 3.5 hrs (vs. 1.2 hrs for allyl-substituted analogs).

Correlate with logD (3.8) and P-glycoprotein efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.